1-(L-Prolyl)-3-(ethoxymethyl)piperidine

Description

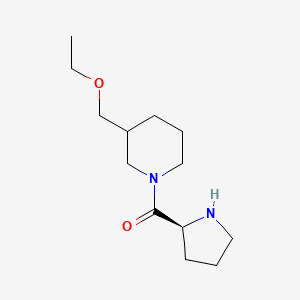

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H24N2O2 |

|---|---|

Molecular Weight |

240.34 g/mol |

IUPAC Name |

[3-(ethoxymethyl)piperidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |

InChI |

InChI=1S/C13H24N2O2/c1-2-17-10-11-5-4-8-15(9-11)13(16)12-6-3-7-14-12/h11-12,14H,2-10H2,1H3/t11?,12-/m0/s1 |

InChI Key |

OEVHEBVBAPARAM-KIYNQFGBSA-N |

Isomeric SMILES |

CCOCC1CCCN(C1)C(=O)[C@@H]2CCCN2 |

Canonical SMILES |

CCOCC1CCCN(C1)C(=O)C2CCCN2 |

Origin of Product |

United States |

Molecular Interactions and Theoretical Studies of 1 L Prolyl 3 Ethoxymethyl Piperidine

Conformational Analysis of the Piperidine (B6355638) Ring System

In the preferred chair conformation, the substituents on the ring can occupy either axial or equatorial positions. The energetic preference for these positions is dictated by the need to minimize unfavorable steric interactions, particularly 1,3-diaxial interactions. mdpi.com For the 3-(ethoxymethyl)piperidine (B2587843) portion of the molecule, the bulky ethoxymethyl group would strongly favor an equatorial position to avoid steric clashes with the axial hydrogens at the C1 and C5 positions. whiterose.ac.uk Similarly, the L-prolyl group attached to the nitrogen at position 1 will also have a preferred orientation to minimize steric hindrance with the rest of the ring. Computational studies on analogous substituted piperidines confirm that bulky N-substituents influence the ring's conformational equilibrium.

| Ring Conformation | 1-(L-Prolyl) Group Orientation | 3-(ethoxymethyl) Group Orientation | Relative Stability | Rationale |

|---|---|---|---|---|

| Chair | Equatorial | Equatorial | Most Stable | Minimizes 1,3-diaxial steric strain for both bulky substituents. |

| Chair | Axial | Equatorial | Less Stable | Introduces steric interactions between the axial prolyl group and axial hydrogens. |

| Chair | Equatorial | Axial | Less Stable | Creates significant 1,3-diaxial interactions involving the ethoxymethyl group. |

| Boat/Twist-Boat | N/A | N/A | Least Stable | Inherently higher energy due to torsional strain and eclipsing interactions. |

Conformational Behavior of the L-Proline Moiety and its Amide Linkage

The L-proline residue imparts unique structural properties due to its cyclic side chain, which links back to the backbone nitrogen. wikipedia.org This feature confers exceptional conformational rigidity compared to other amino acids, restricting the backbone dihedral angle φ to a narrow range of approximately -65°. wikipedia.orgnih.gov In this compound, this rigidity influences the spatial orientation of the piperidine ring relative to the proline moiety.

A defining characteristic of the amide bond preceding a proline residue (an X-Pro bond) is its ability to exist in both cis and trans conformations. wikipedia.orgmdpi.com Unlike typical peptide bonds where the trans form is overwhelmingly favored (by ~10.0 kJ·mol⁻¹), the energy difference between the cis and trans isomers of an X-Pro bond is much smaller (around 2.0-5.0 kJ·mol⁻¹). ethz.chsigmaaldrich.com This results in a significant population of the cis isomer, which can range from 5% to 30% in solution at room temperature. ethz.chsigmaaldrich.comimrpress.com

The interconversion between these two isomers, known as cis/trans isomerization, is an intrinsically slow process, with a high rotational energy barrier (around 85 kJ·mol⁻¹). sigmaaldrich.comnih.gov This slow exchange means that both conformers can co-exist as distinct species on the NMR timescale. imrpress.com The specific ratio of cis to trans isomers can be influenced by the nature of the preceding residue, with aromatic amino acids known to increase the population of the cis form. nih.gov

| Property | Trans Isomer | Cis Isomer | Reference |

|---|---|---|---|

| Dihedral Angle (ω) | ~180° | ~0° | nih.gov |

| Relative Stability | Generally more stable | Slightly less stable (by 2.0-5.0 kJ·mol⁻¹) | ethz.chsigmaaldrich.com |

| Equilibrium Population | ~70-95% | ~5-30% | ethz.chimrpress.com |

| Isomerization Rate | Slow (rate-limiting in many processes) | nih.govacs.org | |

| Key Steric Interaction | Between preceding residue's Cα and Proline's Cδ | Between preceding residue's Cα and Proline's Cα | mdpi.com |

The cis/trans isomerization of prolyl amide bonds is a critical factor in the kinetics of protein folding. acs.org Because the isomerization is a slow process, it can act as a rate-limiting step, trapping a protein in a non-native conformation. wikipedia.orgethz.ch The presence of a proline residue in the "wrong" isomeric state (e.g., a cis bond where the native structure requires a trans bond) can significantly slow down or even completely disrupt the folding process. acs.org

Intermolecular Interactions Governed by the Ethoxymethyl Group (e.g., Hydrogen Bonding Potential, Inductive Effects)

The ethoxymethyl group [-CH₂-O-CH₂CH₃] is a key functional moiety that dictates many of the molecule's potential intermolecular interactions. Its properties are governed by the presence of an ether oxygen and alkyl chains.

Hydrogen Bonding Potential: The ether oxygen atom possesses two lone pairs of electrons, making it a hydrogen bond acceptor. libretexts.org It can form hydrogen bonds with suitable hydrogen bond donors, such as the N-H group of a peptide backbone, the hydroxyl group of an amino acid side chain (e.g., Serine, Tyrosine), or water molecules. libretexts.org While these hydrogen bonds are generally weaker than those involving carbonyl oxygens or hydroxyl groups, they can still contribute significantly to the binding affinity and specificity of a molecule within a receptor pocket. cambridgemedchemconsulting.com

Inductive Effects: The inductive effect describes the transmission of charge through sigma (σ) bonds within a molecule, arising from differences in electronegativity. wikipedia.org The oxygen atom in the ethoxymethyl group is highly electronegative and therefore exerts a negative inductive effect (-I), withdrawing electron density from the adjacent carbon atoms. chemistrytalk.org This makes the adjacent methylene (B1212753) protons slightly more acidic. Conversely, the ethyl and methyl portions of the group are alkyl groups, which are electron-donating and exhibit a positive inductive effect (+I). libretexts.org These competing electronic effects create a specific distribution of partial charges within the group, influencing its polarity and interaction with its environment.

| Interaction Type | Participating Moiety | Description | Potential Significance |

|---|---|---|---|

| Hydrogen Bond (Acceptor) | Ether Oxygen | The lone pairs on the oxygen can accept a proton from a hydrogen bond donor (e.g., -OH, -NH). | Contributes to binding affinity with biological targets and solubility in protic solvents. |

| Van der Waals Forces | Entire Group (Alkyl chains) | Dispersion forces and dipole-dipole interactions with nearby molecules. | Important for hydrophobic interactions and fitting into nonpolar binding pockets. |

| Inductive Effect (-I) | Ether Oxygen | Withdraws electron density, creating a partial negative charge (δ-) on the oxygen and partial positive charges (δ+) on adjacent carbons. | Modulates local polarity and reactivity. |

| Inductive Effect (+I) | Ethyl Group | Donates electron density towards the ether oxygen. | Slightly modulates the electron-withdrawing strength of the oxygen. |

Computational Chemistry Approaches

Computational methods are invaluable for exploring the structural and energetic landscapes of molecules like this compound, providing insights that can guide experimental work.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. tandfonline.comtandfonline.com

For this compound, docking studies could be performed against hypothetical biological targets known to recognize proline or piperidine scaffolds. Such targets might include prolyl isomerases, prolyl-specific proteases, or G-protein coupled receptors that bind piperidine-containing ligands. figshare.com The docking simulation would place the molecule into the receptor's active site in various conformations and score them based on a function that estimates the binding energy. The results would highlight the most probable binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and specific amino acid residues of the target. tandfonline.com

A hypothetical docking study could yield results similar to those presented in the table below, illustrating how the different parts of the molecule might contribute to binding.

| Molecular Moiety | Potential Interacting Residue (Example) | Type of Interaction | Estimated Binding Energy Contribution |

|---|---|---|---|

| Proline Ring | Tryptophan (Trp) | CH/π interaction (hydrophobic) | -1.5 kcal/mol |

| Amide Carbonyl | Arginine (Arg) | Hydrogen Bond (Acceptor) | -2.0 kcal/mol |

| Piperidine Ring | Leucine (Leu), Valine (Val) | Hydrophobic/Van der Waals | -2.5 kcal/mol |

| Ethoxymethyl Ether Oxygen | Serine (Ser) | Hydrogen Bond (Acceptor) | -1.0 kcal/mol |

| Total Estimated Binding Affinity | -7.0 kcal/mol |

Molecular Dynamics Simulations for Conformational Sampling and Binding Prediction

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com This technique is particularly valuable for exploring the conformational space of flexible molecules like this compound and for predicting how they might bind to macromolecular targets such as proteins. mdpi.comnih.gov

The conformational flexibility of this compound arises from several key structural features: the piperidine ring, the proline ring, the amide bond connecting them, and the rotatable ethoxymethyl side chain. The piperidine ring typically adopts a chair conformation to minimize steric strain. wikipedia.org However, the presence of substituents and the nature of the N-acyl group (the L-prolyl moiety) can influence the stability of different chair and twist-boat conformations. acs.orgnih.gov

For N-acylpiperidines, which are structurally analogous to the prolyl-piperidine linkage in the target molecule, studies have shown a notable conformational preference. Quantum mechanics calculations and statistical analysis of crystal structures indicate that a 2-substituent on an N-acylpiperidine ring preferentially adopts an axial orientation. acs.orgnih.gov This is attributed to pseudoallylic strain arising from the partial double-bond character of the amide C-N bond. acs.org In the case of this compound, while the substituent is at the 3-position, the conformational dynamics of the ring will be influenced by the bulky N-prolyl group. MD simulations would be essential to sample the accessible conformations, including the puckering of the piperidine and proline rings and the orientation of the ethoxymethyl group.

MD simulations can also be employed for binding prediction. mdpi.com By simulating the interaction of this compound with a target protein, researchers can gain insights into the binding mode and estimate the binding affinity. nanobioletters.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov The results of such simulations are often summarized in terms of binding free energy, which can be calculated using various computational methods. nih.gov

Table 1: Predicted Conformational Preferences of Substituted Piperidines from Theoretical Studies

| Piperidine Derivative | Substituent Position | Preferred Conformation | Predicted ΔG (kcal/mol) (Axial - Equatorial) |

|---|---|---|---|

| N-Acyl-2-methylpiperidine | 2 | Axial | -3.2 |

| 4-Fluoropiperidinium | 4 | Axial | -0.7 to -0.8 |

| 4-Hydroxypiperidinium | 4 | Axial | -0.7 to -0.8 |

Note: Data is based on analogous substituted piperidines and N-acylpiperidines to infer potential conformational behavior. wikipedia.orgacs.orgnih.gov The actual values for this compound would require specific computational studies.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. researchgate.net These methods can be used to determine the molecular geometry, electronic stability, and reactivity of this compound. researchgate.netnih.gov

The electronic structure of this compound is characterized by the distribution of electron density, which can be visualized through molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For the amide bond linking the proline and piperidine moieties, QM calculations are crucial for understanding its properties. Amide resonance, the delocalization of the nitrogen lone pair into the carbonyl group, results in a partial double bond character for the C-N bond and influences the rotational barrier and conformational preferences. nih.gov This resonance also affects the reactivity of the amide group.

QM methods can also be used to calculate various reactivity descriptors, such as electrostatic potential maps, which indicate regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the carbonyl oxygen of the prolyl group and the oxygen of the ethoxymethyl group are expected to be electron-rich regions, while the carbonyl carbon and protons on atoms adjacent to nitrogen and oxygen atoms would be electron-poor. These electronic features are critical in determining how the molecule interacts with other molecules and its potential for forming intermolecular bonds. researchgate.net

Table 2: Illustrative Electronic Properties of Amide and Ether Moieties from QM Calculations

| Molecular Property | Amide (e.g., in N-acetylproline) | Ether (e.g., in ethoxymethyl group) |

|---|---|---|

| C=O Bond Length | ~1.23 Å | N/A |

| C-N (Amide) Bond Length | ~1.35 Å | N/A |

| C-O (Ether) Bond Length | N/A | ~1.43 Å |

| Mulliken Charge on Carbonyl Oxygen | ~ -0.6 e | ~ -0.5 e (on ether oxygen) |

| Mulliken Charge on Carbonyl Carbon | ~ +0.7 e | N/A |

Note: The values presented are typical for these functional groups and are intended for illustrative purposes. Specific calculations on this compound would be necessary for precise values.

Investigating the Biological Activities and Molecular Mechanisms of 1 L Prolyl 3 Ethoxymethyl Piperidine

Modulatory Effects on Neurotransmitter Systems (Inferred from Related Piperidine (B6355638) Derivatives)

Piperidine and its derivatives are known to interact with various components of the central nervous system, including neurotransmitter systems. These interactions can modulate neuronal signaling and have therapeutic implications for a range of neurological and psychiatric disorders.

Piperidine derivatives have been shown to modulate γ-aminobutyric acid type A (GABA-A) receptors, which are the primary inhibitory neurotransmitter receptors in the mammalian brain. nih.gov Modulation of these receptors can lead to anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant effects. nih.gov For instance, piperine, a naturally occurring piperidine derivative, and its synthetic derivatives have demonstrated the ability to modulate GABA-A receptors. nih.gov

Furthermore, piperidine derivatives have been investigated as antagonists for histamine (B1213489) H3 receptors and sigma-1 receptors. nih.govacs.org Histamine H3 receptors act as autoreceptors and heteroreceptors in the central nervous system, regulating the release of histamine and other neurotransmitters like acetylcholine, dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). nih.gov Sigma-1 receptors are chaperone proteins that can influence various neurotransmitter systems, including the glutamatergic, dopaminergic, and serotonergic systems. nih.govacs.org

Certain piperidine derivatives also function as monoamine neurotransmitter re-uptake inhibitors, targeting the transport of serotonin, dopamine, and noradrenaline. google.com By blocking the re-uptake of these neurotransmitters from the synaptic cleft, these compounds can enhance their physiological activity. google.com This mechanism is relevant for the treatment of conditions such as depression, Parkinson's disease, and attention deficit hyperactivity disorder. google.com

Potential for Enzyme Inhibition or Activation (Inferred from Piperidine and Proline Derivatives)

Both piperidine and proline moieties are found in a variety of enzyme inhibitors, suggesting that 1-(L-Prolyl)-3-(ethoxymethyl)piperidine could exhibit inhibitory activity against several enzyme families.

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. oatext.comresearchgate.net Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes. pensoft.net Both piperidine and proline derivatives have been explored as DPP-IV inhibitors. For example, a 4-benzylpiperidine (B145979) derivative was found to have an IC50 of 1.6 µM for DPP-IV. oatext.com Various other piperidine-containing scaffolds have also been investigated for DPP-IV inhibition. nih.govmdpi.com The proline scaffold is also a key feature in some classes of DPP-IV inhibitors.

Arginase is an enzyme that hydrolyzes L-arginine to ornithine and urea, playing a role in various physiological and pathological processes, including immune response and cardiovascular function. nih.govnih.gov Inhibition of arginase has therapeutic potential in cancer immunotherapy and other diseases. nih.govacs.org Both proline and piperidine derivatives have been successfully developed as arginase inhibitors. Proline-based arginase inhibitors have been discovered through structure-based drug design, with some compounds showing excellent potency and oral bioavailability. nih.govnih.govresearchgate.net Similarly, piperidine-containing compounds have been identified as potent arginase inhibitors, with some derivatives exhibiting IC50 values in the nanomolar range for human arginase-1 (hARG-1) and arginase-2 (hARG-2). nih.govnih.govfrontiersin.org For example, the compound 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acid demonstrated potent inhibition with IC50 values of 200 nM for hARG-1 and 290 nM for hARG-2. nih.gov

| Compound Class | Target Enzyme | IC50 (nM) | Reference |

| Piperidine Derivative | hARG-1 | 200 | nih.gov |

| Piperidine Derivative | hARG-2 | 290 | nih.gov |

| Piperidine Derivative | Arginase I | 223 | frontiersin.org |

| Piperidine Derivative | Arginase II | 509 | frontiersin.org |

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in the management of Alzheimer's disease. acgpubs.orgijpsi.org Piperidine-based structures are central to many cholinesterase inhibitors, including the well-known drug donepezil. ijpsi.orgencyclopedia.pub Synthetic piperidine derivatives have shown potent anti-acetylcholinesterase activity, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov For instance, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was found to be a highly potent inhibitor of acetylcholinesterase with an IC50 of 0.56 nM. nih.gov Other series of piperidinone derivatives have also demonstrated significant AChE and BuChE inhibitory activity. acgpubs.orgresearchgate.net

Monoamine oxidase B (MAO-B) is an enzyme involved in the metabolism of dopamine, and its inhibition is a therapeutic approach for Parkinson's disease. mdpi.comnih.gov Piperidine derivatives have been extensively studied as MAO-B inhibitors. acs.orgresearchgate.netresearchgate.net A series of pyridazinobenzylpiperidine derivatives were evaluated, with the most potent compound showing an IC50 value of 0.203 μM for MAO-B. mdpi.comnih.gov Many of these derivatives exhibit high selectivity for MAO-B over MAO-A. mdpi.comnih.gov

| Derivative Class | Target Enzyme | IC50 (µM) | Reference |

| Pyridazinobenzylpiperidine | MAO-B | 0.203 | mdpi.comnih.gov |

| Piperidinone | AChE | 12.55 | acgpubs.org |

| Piperidinone | BuChE | 17.28 | acgpubs.org |

Tubulin polymerization is a critical process in cell division, and inhibitors of this process are effective anticancer agents. nih.gov The colchicine (B1669291) binding site on tubulin is a key target for these inhibitors. nih.gov Novel piperidine derivatives have been identified as potent inhibitors of tubulin polymerization that bind to the colchicine site. nih.gov One such derivative displayed powerful anticancer activity with an IC50 value of 0.81 µM against PC3 prostate cancer cells and an IC50 of 2.03 µM for tubulin polymerization inhibition. nih.gov Other molecular hybrids containing a piperazine (B1678402) moiety (structurally related to piperidine) have also been shown to inhibit tubulin polymerization. mdpi.commdpi.com

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. mdpi.com Their dysregulation is implicated in various diseases, including cancer and arthritis. nih.gov Both piperidine and proline derivatives have been developed as MMP inhibitors. mdpi.comnih.govnih.govbohrium.comacs.org Proline-based MMP inhibitors have been designed to selectively target specific MMPs, with some showing IC50 values in the nanomolar range. mdpi.comnih.gov For example, a (2S,4S)-configured 4-hydroxyproline (B1632879) derivative was found to be a selective picomolar inhibitor of MMP-13. nih.gov Piperidine sulfonamide aryl hydroxamic acid analogs have also been studied as MMP inhibitors, with their inhibitory potency correlated to the hydrophobic properties of the molecules. nih.gov Additionally, piperazine-based MMP inhibitors have shown high affinity for several MMPs, including MMP-1, -3, -9, and -13, with IC50 values in the low nanomolar range. nih.govresearchgate.net

| Derivative Class | Target Enzyme | IC50 (nM) | Reference |

| Piperazine-based | MMP-1 | 24 | nih.govresearchgate.net |

| Piperazine-based | MMP-3 | 18 | nih.govresearchgate.net |

| Piperazine-based | MMP-9 | 1.9 | nih.govresearchgate.net |

| Piperazine-based | MMP-13 | 1.3 | nih.govresearchgate.net |

Modulation of Broad Biological Pathways (General Mechanisms)

Piperidine and its derivatives are known to engage with a variety of biological pathways, often leading to significant cellular responses. Studies on related compounds, such as piperine, an alkaloid containing a piperidine ring, have shown the ability to activate several molecular signaling pathways. nih.gov These pathways, including NF-κB and PI3k/Akt, are crucial in regulating cellular processes like inflammation, proliferation, and survival. nih.gov The activation of such pathways can lead to downstream effects, including the induction of apoptosis in cancer cells. nih.gov The L-proline component, an amino acid, plays a critical role in protein synthesis and structure, and its derivatives are involved in metabolism and cell signaling. The combination of these two moieties in one molecule could potentially lead to a synergistic or novel modulation of these fundamental biological pathways.

Mechanisms of Action Implicated in Structurally Related Piperidine and Proline Derivatives

The biological effects of compounds structurally analogous to this compound are diverse, reflecting the versatility of the piperidine and proline scaffolds in medicinal chemistry.

A significant mechanism of action for many piperidine derivatives is the induction of programmed cell death, or apoptosis, particularly in cancer cells. nih.govresearchgate.net This process is critical for targeting and eliminating abnormally proliferating cells.

Regulation of Apoptotic Proteins: Certain piperidine derivatives have been shown to induce apoptosis by altering the expression of key regulatory proteins. For instance, in prostate cancer cells (PC3), a piperidine derivative designated as compound 17a was found to decrease the expression of anti-apoptotic proteins like XIAP and BCL-2, while simultaneously increasing the levels of the pro-apoptotic protein BAX. nih.gov This shift in the BAX/Bcl-2 ratio is a well-established trigger for initiating the apoptotic cascade. nih.gov

Caspase Activation: The caspase family of proteins are central executioners of apoptosis. nih.gov Piperine has been observed to induce the activation of caspase-3 and caspase-9 in lung cancer cells (A549), which are crucial for p53-mediated apoptosis. nih.gov

Morphological Changes: Treatment of cancer cells with apoptosis-inducing piperidine derivatives leads to distinct morphological changes. In PC3 cells, for example, incubation with compound 17a resulted in cells rounding up and the formation of cell debris, which are characteristic features of apoptosis. nih.gov

These findings suggest that a compound like this compound may possess the ability to trigger apoptosis through similar mechanisms involving the modulation of apoptosis-related proteins and caspases.

Both piperidine and proline derivatives have been investigated for their antioxidant properties, which involve scavenging harmful free radicals and reducing oxidative stress. Oxidative stress is implicated in a wide range of diseases, making antioxidant capacity a valuable therapeutic property.

Proline itself plays a role in antioxidant defense, helping to stabilize cellular structures and detoxify reactive oxygen species (ROS). tandfonline.com Studies have shown that proline can function as a reactive oxygen scavenger and reduce lipid peroxidation. tandfonline.com A cyclic dipeptide containing proline, cyclohistidyl-proline, has demonstrated notable antioxidant effects, inhibiting the peroxidation of membrane lipids and showing an effect four times higher than the antioxidant carnosine in certain tests. nih.gov

Similarly, various novel piperidine derivatives have been synthesized and evaluated for their ability to scavenge free radicals. academicjournals.orgresearchgate.net In studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging capacity assay, different piperidine compounds showed a wide range of antioxidant potentials, with some exhibiting scavenging capacities as high as 78% at a concentration of 1000 µg/ml. academicjournals.orgresearchgate.net However, the antioxidant activity can be variable, with some synthesized piperidine molecules showing limited DPPH radical scavenging activity. researchgate.net

Table 1: Antioxidant Activity of Selected Piperidine Derivatives

| Compound | Assay | Concentration | Scavenging Capacity (%) | Source |

| Piperidine Derivative 8 | DPPH | 1000 µg/ml | 78% | academicjournals.orgresearchgate.net |

| Piperidine Derivative 6 | DPPH | 1000 µg/ml | 49% | academicjournals.orgresearchgate.net |

| Rutin (Control) | DPPH | 1000 µg/ml | 97% | academicjournals.orgresearchgate.net |

The piperidine nucleus is a common feature in many synthetic compounds with antimicrobial properties. biointerfaceresearch.com Likewise, proline-rich antimicrobial peptides (PrAMPs) are recognized for their efficacy against various pathogens, including fungi. cnr.itnih.gov

Antibacterial Activity of Piperidine Derivatives: Synthetic piperidine derivatives have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. biointerfaceresearch.com The specific chemical structure, such as the nature of substitutions on the piperidine ring, significantly influences the spectrum and potency of the antibacterial effect. academicjournals.orgbiointerfaceresearch.com For example, one study found that a specific piperidine derivative (compound 6) exhibited the strongest inhibitory activity against seven different bacteria tested, with minimum inhibitory concentrations (MIC) as low as 0.75 mg/ml against Bacillus subtilis. academicjournals.org

Antifungal Activity of Proline-Rich Peptides: The incorporation of proline into peptide structures can enhance antifungal activity while reducing toxicity to mammalian cells. nih.govacs.org Proline is known to disrupt stable secondary structures in peptides, which can improve their selectivity for fungal membranes. nih.govacs.org Proline-containing peptides have shown potent activity against pathogenic fungi like Candida albicans and Cryptococcus neoformans, with MIC values as low as 0.25 to 0.5 μg/mL. nih.govacs.org These peptides are thought to work by interacting with and disrupting the fungal cell membrane, or in some cases, by targeting intracellular components. cnr.itnih.gov

Antifungal Activity of Piperidine Derivatives: While some piperidine derivatives show broad antibacterial action, their antifungal activity can be more variable. Some studies have found that certain piperidine compounds display inhibitory activity against fungi like Aspergillus niger and Candida albicans, whereas others show no activity against the fungal species tested. academicjournals.orgresearchgate.net

Table 2: Antimicrobial Activity of Selected Piperidine Derivatives Against Bacterial Strains

| Compound | Bacterial Strain | Activity (Zone of Inhibition) | Source |

| Piperidine Derivative 2 | Staphylococcus aureus | Good activity compared to standard | biointerfaceresearch.com |

| Piperidine Derivative 6 | Bacillus subtilis | MIC: 0.75 mg/ml | academicjournals.org |

| Piperidine Derivative 6 | Escherichia coli | MIC: 1.5 mg/ml | academicjournals.org |

| Piperidine Derivative 6 | Staphylococcus aureus | MIC: 1.5 mg/ml | academicjournals.org |

Structure Activity Relationship Sar Studies for 1 L Prolyl 3 Ethoxymethyl Piperidine Analogs

Impact of Substituents on the Piperidine (B6355638) Ring on Biological Activity

The piperidine ring is a common scaffold in many biologically active compounds and pharmaceuticals. ajchem-a.comajchem-a.com Modifications to this ring system in analogs of 1-(L-Prolyl)-3-(ethoxymethyl)piperidine can significantly alter their biological profiles.

Research into various piperidine derivatives has demonstrated that the nature and position of substituents on the piperidine ring are pivotal for receptor affinity and selectivity. nih.gov For instance, in a series of σ1 receptor ligands, 1-methylpiperidines displayed high affinity and selectivity, whereas piperidines with a proton, tosyl, or ethyl group at the nitrogen atom showed considerably lower affinity. nih.gov This suggests that even small changes to the N-substituent can dramatically impact biological activity.

Furthermore, the substitution pattern on the carbon atoms of the piperidine ring plays a critical role. Studies on other piperidine-containing compounds have shown that the presence of specific functional groups, such as hydroxyl or phenyl groups, and their stereochemistry can be detrimental or beneficial to binding affinity depending on their interaction with the target receptor's binding pocket. nih.govnih.gov For example, the introduction of a 4-hydroxylphenyl-moiety was generally found to be detrimental to the affinity for both σ1 and σ2 receptors in certain benzylpiperidine derivatives. nih.gov

The biological properties of highly substituted piperidine analogs are influenced by the substituents' ability to interact with specific residues within a receptor or enzyme active site. ajchem-a.comnih.gov These interactions can be hydrophobic, electrostatic, or involve hydrogen bonding. Molecular dynamics simulations have shown that different interactions of the piperidine N-atom and its substituents with lipophilic binding pockets are responsible for varying receptor affinities. nih.gov

The following table summarizes the impact of various substituents on the piperidine ring based on studies of different piperidine-containing scaffolds.

| Substituent Position | Substituent Type | Observed Impact on Biological Activity | Reference Compound Class |

|---|---|---|---|

| N1 | Methyl | Increased σ1 receptor affinity and selectivity | 4-(2-aminoethyl)piperidines |

| N1 | Proton, Tosyl, Ethyl | Decreased σ1 receptor affinity | 4-(2-aminoethyl)piperidines |

| C4 | 4-Hydroxyphenyl | Detrimental to σ1 and σ2 receptor affinity | Benzylpiperidine derivatives |

| C4 | 4-Fluorophenyl | Reduced σ1 receptor affinity | Benzylpiperidine derivatives |

Role of the L-Proline Moiety in Receptor Binding and Enzymatic Recognition

The L-proline moiety is a critical component of this compound, contributing significantly to its interaction with biological targets. Proline's unique cyclic structure imparts conformational rigidity, which can be advantageous for fitting into specific binding sites. mdpi.comsigmaaldrich.com

In the context of enzymatic recognition, proline-containing peptides are substrates for a specific class of enzymes known as prolyl oligopeptidases (POPs) or prolyl endopeptidases. tandfonline.comnih.gov These enzymes cleave peptide bonds on the C-terminal side of proline residues. nih.gov Therefore, the L-proline in this compound could make it a substrate or inhibitor for such enzymes. The majority of potent POP inhibitors are low molecular weight, substrate-like molecules often based on an N-acyl-L-prolyl-pyrrolidine scaffold. tandfonline.com

The pyrrolidine (B122466) ring of proline is a conformationally constrained template that can orient other parts of the molecule into specific clefts of an enzyme's binding site. mdpi.com This directional property is crucial for achieving high-affinity binding. Furthermore, proline-rich regions in proteins often form distinct secondary structures like β- and γ-turns, which are important for protein-protein and protein-drug interactions. mdpi.com

The cis/trans isomerization of the peptide bond preceding a proline residue is a key factor in protein folding and can influence the biological activity of proline-containing molecules. mdpi.comsigmaaldrich.com The small energy difference between the cis and trans conformations means both isomers can be present in solution, potentially affecting how the molecule interacts with its target. mdpi.com

Influence of the Ethoxymethyl Group on Pharmacophore Properties

The ethoxymethyl group at the 3-position of the piperidine ring is a key determinant of the pharmacophore properties of this compound. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

In a study of 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives, the ethoxy group was part of a pharmacophore that conferred antidepressant activity. nih.gov This highlights the potential for ether-containing side chains to be important for biological activity. The size and shape of the ethoxymethyl group also contribute to the steric profile of the molecule, influencing how it fits into a binding site.

Quantitative structure-activity relationship (QSAR) studies on other classes of compounds have shown that steric and electrostatic interactions of substituents are critical for biological activity. mdpi.com The ethoxymethyl group would contribute to both of these factors. For example, in a study of antiplasmodial 1-benzopyrans, steric interactions from an aromatic moiety in the side chain were found to be more important for activity than electrostatic interactions. mdpi.com

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a vital role in the biological activity of chiral molecules like this compound. The specific three-dimensional arrangement of atoms can dramatically affect how a molecule interacts with its biological target, which is also chiral.

The L-configuration of the proline moiety is likely crucial for its biological activity. In many cases, one enantiomer of a chiral molecule is significantly more active than the other. For instance, in a study of piperidine analogues as μ opioid receptor agonists, the (3R, 4S) enantiomer was found to be a more potent and highly selective agonist than its (3S, 4R) counterpart. nih.gov

The stereochemistry at the 3-position of the piperidine ring, where the ethoxymethyl group is attached, is also a critical factor. The relative orientation of this substituent will determine how it is presented to the binding site of a receptor or enzyme. Research on 3-substituted piperidine derivatives has shown that the stereoselective synthesis of these compounds is important for developing potent therapeutic agents. researchgate.netresearchgate.net

Even subtle changes in stereochemistry can lead to significant differences in biological output. For example, in a series of matrix metalloprotease inhibitors, compounds derived from (2R,4R)-4-hydroxyproline were more potent than analogs with a (2S,4R)-4-hydroxyproline or a (2S)-proline scaffold, highlighting the importance of the cis relative stereochemistry for binding and selectivity. mdpi.com

Bioisosteric Replacements of the Ethoxymethyl Group and Amide Linkage for Enhanced Potency or Selectivity

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.govmagtech.com.cn

For the ethoxymethyl group, bioisosteric replacements could include other alkoxyalkyl groups, thioethers, or small heterocyclic rings. The goal of such replacements would be to optimize the steric and electronic interactions with the target, potentially leading to enhanced potency or selectivity. For example, replacing the ether oxygen with a sulfur atom would alter the bond angles and hydrogen bonding capacity of the side chain.

The amide linkage between the L-proline and piperidine moieties is another key target for bioisosteric replacement. While amides are important for forming hydrogen bonds, they can be susceptible to metabolic degradation. nih.govmagtech.com.cn Common bioisosteres for the amide bond include esters, ketones, and various five-membered heterocyclic rings such as 1,2,3-triazoles and oxadiazoles. nih.govnih.gov

The introduction of an amide bioisostere can lead to changes in molecular size, shape, electronic distribution, and polarity, which can be either favorable or detrimental to biological activity. nih.gov For instance, the replacement of an amide bond with a 1,4-disubstituted-1,2,3-triazole moiety in one series of compounds resulted in increased potency. nih.gov

The following table provides examples of common bioisosteric replacements for amide bonds and their potential impact.

| Original Functional Group | Bioisosteric Replacement | Potential Advantages | Reference |

|---|---|---|---|

| Amide | 1,2,3-Triazole | Increased potency, metabolic stability | nih.gov |

| Amide | Oxadiazole | Improved potency and selectivity | nih.gov |

| Amide | Ester | Altered metabolic profile | nih.gov |

| Amide | Ketone | Modified hydrogen bonding capabilities | nih.gov |

Applications of 1 L Prolyl 3 Ethoxymethyl Piperidine in Chemical Biology Research

Probes for Studying Enzyme Active Sites and Binding Mechanisms

The distinct three-dimensional structure of the 1-(L-Prolyl)-3-(ethoxymethyl)piperidine scaffold makes it a valuable starting point for the design of chemical probes aimed at elucidating enzyme function. Activity-based protein profiling (ABPP) is a powerful strategy that utilizes such probes to monitor the functional state of enzymes within complex biological mixtures. nih.gov Probes derived from this scaffold can be engineered to incorporate reactive "warheads" and reporter tags, allowing for the covalent labeling and subsequent identification of enzyme targets. researchgate.net

For instance, the proline ring can mimic substrate motifs that are recognized by specific proteases or peptidases, while the substituted piperidine (B6355638) moiety offers a rigid framework that can be tailored to fit into accessory binding pockets of an enzyme's active site. By modifying the ethoxymethyl group at the 3-position of the piperidine ring, researchers can introduce functionalities that either enhance binding affinity or act as covalent modifiers of catalytic residues, such as serine or cysteine. researchgate.net These tailored probes enable the study of binding kinetics, the mapping of active site topographies, and the identification of novel enzyme-ligand interactions, providing crucial insights into enzymatic mechanisms. whiterose.ac.uk The development of such tools is instrumental in understanding the roles of enzymes in both health and disease.

Scaffold for Combinatorial Library Synthesis and High-Throughput Screening in Academic Settings

The structural rigidity and synthetic tractability of the this compound core make it an ideal scaffold for combinatorial chemistry. In academic research, such scaffolds are used to generate large collections of related molecules, known as combinatorial libraries, which can then be rapidly assessed for biological activity using high-throughput screening (HTS). nih.govrsc.org The piperidine ring system is a prevalent motif in many natural products and pharmaceutical compounds, making it a privileged scaffold in drug discovery. nih.govlead-discovery.de

The synthesis of a library based on this scaffold typically involves a multi-step process where diversity is introduced at specific points. For example, the proline nitrogen can be coupled with a wide array of carboxylic acids, while the ethoxymethyl group can be replaced with other substituents to explore different chemical spaces. This approach allows for the systematic modification of the molecule's properties to optimize interactions with a biological target. researchgate.net The resulting libraries, containing hundreds or thousands of unique compounds, can be screened against various targets, such as receptors or enzymes, to identify "hit" compounds with desired biological activity. researchgate.netshsmu.edu.cn This strategy accelerates the early phase of drug discovery by efficiently exploring vast areas of chemical space. rsc.org

| Scaffold Feature | Role in Library Synthesis | Potential for Diversity |

| L-Proline Moiety | Provides a chiral, constrained secondary amine for amide bond formation. | Can be acylated with a vast array of commercially available carboxylic acids. |

| Piperidine Ring | A rigid, six-membered heterocyclic core that orients substituents in defined spatial arrangements. | Amenable to various substitutions at multiple positions. |

| 3-Ethoxymethyl Group | A modifiable side chain that can influence solubility and target interaction. | Can be replaced with different alkyl, aryl, or functional groups to probe binding pockets. |

Development of Chemical Tools for Investigating Biological Pathways

Beyond targeting individual enzymes, derivatives of this compound can be developed as chemical tools to investigate entire biological pathways. By designing molecules that selectively inhibit or activate a key protein in a pathway, researchers can observe the downstream consequences and unravel complex cellular signaling networks. The piperidine framework is a common feature in antagonists for various receptors, including dopamine (B1211576) receptors, highlighting its utility in creating pathway-modulating compounds. researchgate.net

For example, a molecule based on this scaffold could be optimized to block a specific protein-protein interaction (PPI), which are fundamental to most cellular processes. The proline and piperidine components together can mimic the secondary structure of a peptide, such as a β-turn, which is often involved in PPIs. nih.gov By disrupting a critical interaction within a signaling cascade, these chemical tools can help to elucidate the function of that pathway and identify potential new targets for therapeutic intervention. The synthesis of focused libraries around the this compound core allows for the systematic structure-activity relationship (SAR) studies needed to develop potent and selective pathway modulators. nih.gov

Utilization in Peptidomimetic Design and Conformational Studies

Peptides are crucial signaling molecules, but their use as drugs is often limited by poor metabolic stability and bioavailability. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides while having improved drug-like properties. The this compound scaffold is particularly well-suited for this purpose. The rigid piperidine ring can serve as a template to orient key pharmacophoric groups in a conformation that mimics the bioactive shape of a peptide, such as the critical DPhe-Arg-Trp tripeptide region of certain receptor agonists. nih.gov

The L-proline residue is frequently found in β-turns in natural peptides, and incorporating it into a piperidine scaffold can enforce a similar turn-like conformation. uark.edu Conformational studies, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for verifying that the designed peptidomimetic adopts the desired three-dimensional structure. nih.gov Such studies have confirmed that piperidine-based nucleosides can adopt specific chair conformations that successfully mimic the bioactive state of their natural counterparts. nih.govmdpi.com By replacing a flexible portion of a peptide with the constrained this compound structure, researchers can create more stable and potent molecules that retain the biological activity of the original peptide.

Precursor for Advanced Synthetic Intermediates in Academic Synthesis

In the context of academic synthetic chemistry, this compound can serve as a valuable precursor or building block for the construction of more complex molecules. The synthesis of diverse piperidine derivatives is a significant area of research due to the prevalence of this heterocycle in bioactive compounds. nih.gov Methodologies that allow for the efficient creation of substituted piperidines are therefore highly sought after. researchgate.net

The compound itself can be synthesized and then further elaborated. For example, the ethoxymethyl side chain could be chemically modified, or the piperidine ring could undergo further reactions to introduce additional functional groups or be incorporated into a larger molecular framework. nih.govresearchgate.net Its role as an intermediate allows synthetic chemists to access novel chemical structures that may not be readily available through other routes. This exploration of new synthetic pathways contributes to the fundamental toolkit of organic chemistry and enables the creation of novel compounds for biological screening and materials science.

Future Research Directions and Unexplored Avenues for 1 L Prolyl 3 Ethoxymethyl Piperidine

Elucidating Specific Biological Targets and Comprehensive Pharmacological Profiling

A crucial first step in characterizing 1-(L-Prolyl)-3-(ethoxymethyl)piperidine is the identification of its specific biological targets. The piperidine (B6355638) scaffold is a common feature in numerous biologically active compounds, suggesting a broad range of potential interactions with physiological systems. clinmedkaz.org Initial in silico predictions, using tools like SwissTargetPrediction, could offer insights into likely protein targets, including enzymes, receptors, ion channels, and transport systems. clinmedkaz.org These computational predictions would then guide in vitro screening assays against various target families.

Given the structural similarities to other piperidine derivatives, potential activities could lie in areas such as cancer treatment, central nervous system disorders, and as antimicrobial or anti-inflammatory agents. clinmedkaz.orgdntb.gov.ua A comprehensive pharmacological profiling would involve a battery of assays to determine its effects on various biological pathways. For instance, its potential as an antidepressant could be explored through biogenic amine reuptake inhibition assays. nih.gov Furthermore, its activity as a CCR5 receptor antagonist for potential anti-HIV applications could be investigated, following methodologies used for similar oximino-piperidino-piperidine amides. nih.gov

Advanced Spectroscopic and Structural Biology Techniques for Target Engagement Confirmation

Once putative biological targets are identified, confirming direct engagement in a cellular context is paramount. Advanced techniques such as Cellular Thermal Shift Assay (CETSA) and its extensions can provide evidence of target binding within intact cells. nih.govbiorxiv.org These methods assess the thermal stabilization of a target protein upon ligand binding.

Further validation can be achieved through advanced spectroscopic techniques. For example, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to map the binding site and determine the affinity of the interaction. X-ray crystallography of the compound in complex with its target protein would provide high-resolution structural information, revealing the precise binding mode and key molecular interactions. This structural data is invaluable for understanding the mechanism of action and for guiding future structure-activity relationship (SAR) studies.

Exploring Novel Synthetic Routes and Derivatization Strategies to Expand Chemical Space

The development of efficient and versatile synthetic routes is essential for producing this compound and its analogues for further study. nih.gov The synthesis of piperidine derivatives can be achieved through various methods, including the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization, and various cycloaddition reactions. nih.govmdpi.com An optimized synthesis for the core piperidine structure would be a key starting point. researchgate.net

A significant area of future research will be the exploration of derivatization strategies to expand the chemical space around the core scaffold. This would involve modifications at several key positions:

The Proline Moiety: Altering the proline ring or its stereochemistry could influence binding affinity and selectivity.

The Ethoxymethyl Group: Varying the length and nature of the ether side chain could impact potency and pharmacokinetic properties.

The Piperidine Ring: Introducing substituents on the piperidine ring could modulate the compound's biological activity and physical properties.

The synthesis and screening of a library of such derivatives would be crucial for establishing robust structure-activity relationships. beilstein-journals.orgresearchgate.net

Development of Advanced Computational Models for Predictive Biology of this Class of Compounds

Computational modeling will play a vital role in accelerating the discovery and optimization process for this class of compounds. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models based on the biological data generated from the synthesized analogues. These models can help in identifying key structural features that govern the desired biological activity.

Molecular docking and molecular dynamics simulations can provide insights into the binding interactions of this compound and its derivatives with their biological targets at an atomic level. nih.gov These computational tools can be used to predict the binding affinity of new analogues, prioritize compounds for synthesis, and rationalize observed biological activities. The development of robust and validated computational models will be a valuable asset for the efficient exploration of the chemical space and the design of more potent and selective compounds.

Investigation of Synergistic Effects with Other Bioactive Molecules or Scaffolds

Exploring the potential for synergistic interactions between this compound and other known drugs or bioactive molecules could open up new therapeutic avenues. Combination therapies are a cornerstone of modern medicine, often leading to enhanced efficacy and reduced side effects.

Future studies could investigate the effects of co-administering this compound with other agents in relevant disease models. For example, if the compound shows promise as an anticancer agent, its synergistic effects with existing chemotherapeutic drugs could be evaluated. Similarly, if it exhibits antimicrobial properties, its combination with known antibiotics could be explored to combat drug-resistant pathogens. The design of hybrid molecules that incorporate the this compound scaffold with other pharmacophores is another promising strategy for discovering novel therapeutics with multi-target activities.

Q & A

Q. What analytical techniques differentiate between polymorphic forms of this compound?

- Methodological Answer :

- DSC (Differential Scanning Calorimetry) and PXRD identify polymorphs.

- Solid-state NMR characterizes hydrogen-bonding networks.

- Solvent-mediated crystallization screening (e.g., using ethanol/water gradients) isolates stable forms. Protocols from monohydrochloride salt characterization (e.g., WAKIX derivatives) provide benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.